Fenofibrate-d6
Overview
Description
Synthesis Analysis
The synthesis of Fenofibrate-d6, a deuterated version of fenofibrate, involves the introduction of deuterium atoms into the fenofibrate molecule. This modification can potentially enhance the metabolic stability of the drug, allowing for detailed pharmacokinetic studies. Although specific synthesis pathways for Fenofibrate-d6 are not detailed in the reviewed literature, general synthesis approaches for deuterated compounds involve the use of deuterium-labeled reagents or solvents in the chemical synthesis process.
Molecular Structure Analysis
Fenofibrate's molecular structure is characterized by its fibric acid moiety, which is essential for its lipid-modifying action. The molecule also contains a phenoxy group and an isopropyl group, contributing to its pharmacodynamic properties. The introduction of deuterium atoms in Fenofibrate-d6 likely occurs at specific positions in the molecule to study the drug's metabolism without altering its pharmacological activity. The structural analysis of fenofibrate and its derivatives, including Fenofibrate-d6, can be performed using techniques like infrared and Raman spectroscopy, combined with computational methods such as density functional theory (DFT) calculations to investigate their conformational and electronic properties.
Chemical Reactions and Properties
Fenofibrate undergoes various chemical reactions in the body to exert its therapeutic effects. It is primarily metabolized by esterases to its active metabolite, fenofibric acid. The introduction of deuterium atoms in Fenofibrate-d6 may affect its metabolic rate, offering insights into the drug's pharmacokinetics. Fenofibrate's interactions with PPARα lead to modifications in gene expression that regulate lipid metabolism, inflammation, and oxidative stress.
Physical Properties Analysis
The physical properties of fenofibrate, such as solubility, melting point, and crystallinity, influence its pharmaceutical formulation and bioavailability. Deuteration may impact these properties by altering intermolecular forces and stability. Studies on fenofibrate's solid-state forms, including crystalline and amorphous states, reveal insights into its physicochemical characteristics and the implications for drug delivery and efficacy.
Chemical Properties Analysis
Fenofibrate's chemical properties, including its reactivity and stability, are crucial for its biological activity and therapeutic effects. The activation of PPARα by fenofibrate leads to a cascade of biochemical events that modulate lipid levels and inflammatory responses. The chemical properties of Fenofibrate-d6, particularly its stability and interaction with biological molecules, are critical for understanding the drug's mechanism of action and optimizing its clinical use.
- Structure and biochemical effects of fenofibrate (Hans U. Kloer, 1987)
- Sericin/Poly(ethylcyanoacrylate) Nanospheres for Enhanced Bioefficacy of Fenofibrate: In Vitro and In Vivo Studies (O. I. Parisi et al., 2015)
- Electronic structure and UV spectrum of fenofibrate in solutions (Yuan Le et al., 2008)
- Understanding the solid-state forms of fenofibrate--a spectroscopic and computational study (A. Heinz et al., 2009)
Scientific Research Applications
Anti-inflammatory Effects in Metabolic Syndrome Fenofibrate has been shown to significantly reduce systemic inflammation markers in patients with metabolic syndrome (MetS), independent of its effects on lipid and glucose metabolism. This suggests a direct effect of fenofibrate on inflammatory pathways, which may be crucial for preventing cardiovascular diseases in high-risk patients (Belfort et al., 2010).
Molecular Actions on Diabetic Retinopathy Fenofibrate's molecular actions extend to treatment for diabetic retinopathy (DR) and other microvascular complications in diabetes. It regulates the expression of genes impacting lipid control, inflammation, angiogenesis, and cell apoptosis, contributing to improved outcomes in DR (Noonan et al., 2013).
Mechanisms in Dyslipidaemia Treatment The drug is effective in dyslipidaemia by activating peroxisome proliferator-activated receptor-α. It also exhibits nonlipid effects like reducing pro-inflammatory markers and improving vascular outcomes, beneficial in treating microvascular diseases related to diabetes (McKeage & Keating, 2011).
Impact on Endothelial Cell Survival Fenofibrate can prevent apoptotic cell death in human retinal endothelial cells, offering a novel therapeutic property for managing diabetic retinopathy. This effect is mediated through an AMPK-dependent pathway, independent of peroxisome proliferator-activated receptor alpha (Kim et al., 2007).
Potential in Atherosclerosis and Obesity Treatment In LDL receptor-deficient mice, fenofibrate prevented obesity development, improved insulin sensitivity, and reduced aortic lipid deposition. These findings suggest its utility in treating metabolic syndrome X (Srivastava et al., 2006).
Reduction of Oxidative Stress in Diabetic Retinopathy Fenofibrate exhibited protective effects against oxidative stress in retinal-choroidal vascular endothelial cells, suggesting its effectiveness as an adjunct therapy for ocular oxidative stress-related disorders like diabetic retinopathy (Hsu et al., 2020).
Modulation of Lipid Metabolism and Food Intake Fenofibrate has been found to modify the fatty acid profile and endocannabinoid-related mediators in mice, influencing lipid metabolism and food intake. This highlights its potential role in managing dyslipidemia and related metabolic conditions (Murru et al., 2022).
Effect on Cardiovascular Disease Risk in Diabetes The drug significantly impacts cardiovascular disease risk in individuals with type 2 diabetes, particularly those with marked dyslipidemia. Fenofibrate's effects on lipid parameters have been shown to reduce cardiovascular events significantly (Scott et al., 2008).
Inhibition of Tumor Growth in Prostate Cancer Fenofibrate also shows potential in inhibiting the proliferation of human prostate cancer cells, associated with the inactivation of the mTOR/p70S6K-dependent cell survival pathway (Lian et al., 2018).
AMPK-Dependent Suppression of Cancer Cell Invasion The drug has shown AMPK-dependent effects in suppressing the invasion and migration of oral cancer cells, indicating its potential as an adjunct in cancer therapy (Tsai et al., 2016).
Safety And Hazards
Future Directions
Emerging evidence suggests a potential role for fenofibrate in the prevention of progression of diabetic retinopathy (DR), especially in patients with cardiovascular risk, and pre-existing mild-to-moderate DR . Further clinical trials are needed to establish the benefits of fenofibrate in other forms of diabetes, including type 1 diabetes .
properties
IUPAC Name |
propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTINGFKWWXKFG-LIJFRPJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648850 | |
Record name | Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenofibrate-d6 | |
CAS RN |
1092484-56-4 | |
Record name | Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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